Dehydropipernonaline

Beschreibung

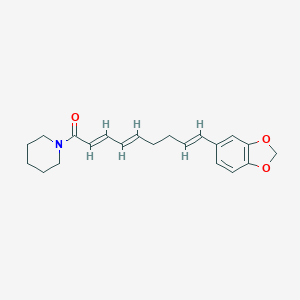

Structure

3D Structure

Eigenschaften

CAS-Nummer |

107584-38-3 |

|---|---|

Molekularformel |

C21H25NO3 |

Molekulargewicht |

339.4 g/mol |

IUPAC-Name |

(2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnona-2,4,8-trien-1-one |

InChI |

InChI=1S/C21H25NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h2,4,6-7,10-13,16H,1,3,5,8-9,14-15,17H2/b4-2+,10-6+,11-7+ |

InChI-Schlüssel |

KAYVDASZRFLFRZ-PQECNABGSA-N |

Isomerische SMILES |

C1CCN(CC1)C(=O)/C=C/C=C/CC/C=C/C2=CC3=C(C=C2)OCO3 |

Kanonische SMILES |

C1CCN(CC1)C(=O)C=CC=CCCC=CC2=CC3=C(C=C2)OCO3 |

melting_point |

98 - 99 °C |

Andere CAS-Nummern |

107584-38-3 |

Physikalische Beschreibung |

Solid |

Synonyme |

dehydropipernonaline N-(9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl)piperidine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling Dehydropipernonaline: A Technical Guide to its Natural Occurrence in Piper Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Dehydropipernonaline, a naturally occurring amide alkaloid found within the Piper genus. This document consolidates current scientific knowledge on its natural sources, quantitative data, and biosynthetic pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Quantitative Analysis

Dehydropipernonaline has been identified as a constituent of several species within the Piper genus, primarily isolated from the fruits. The known species to contain this compound are Piper longum (long pepper), Piper nigrum (black pepper), and Piper retrofractum (Javanese long pepper).[1] While its presence is confirmed in these species, comprehensive quantitative data remains limited in the scientific literature.

A significant study by Rocca et al. (2021) provides a precise quantification of Dehydropipernonaline in the methanolic fruit extracts of Piper nigrum, reporting a concentration of 22.23 mg/g.[2] This finding highlights P. nigrum as a potent source of this bioactive compound. Further research is required to establish the quantitative distribution of Dehydropipernonaline across other Piper species and to investigate the influence of factors such as geographical origin, maturity, and processing methods on its concentration.

| Piper Species | Plant Part | Compound | Concentration (mg/g) | Reference |

| Piper nigrum | Fruit (methanolic extract) | Dehydropipernonaline | 22.23 | Rocca et al., 2021[2] |

Experimental Protocols

The isolation and quantification of Dehydropipernonaline from Piper species typically involve standard phytochemical techniques. The following protocols are synthesized from methodologies reported for the analysis of piperamides.

Extraction

-

Sample Preparation: Dried and finely powdered fruit material of the selected Piper species is used for extraction.

-

Solvent Extraction: Maceration or Soxhlet extraction is commonly employed using organic solvents of increasing polarity. A common starting solvent is methanol or ethanol. For a more targeted extraction of amide alkaloids, a non-polar solvent like hexane can be used initially to remove fats and waxes, followed by extraction with a more polar solvent like dichloromethane or ethyl acetate.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Isolation

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A gradient elution is typically performed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate). Spots corresponding to Dehydropipernonaline can be visualized under UV light (254 nm).

-

Preparative HPLC: Fractions enriched with Dehydropipernonaline are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a mixture of acetonitrile and water, to yield the pure compound.

Quantification

-

High-Performance Liquid Chromatography (HPLC): Quantitative analysis is performed using a validated HPLC method.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is common.

-

Detection: UV detection at a wavelength of around 343 nm, which is in the absorption range for piperamides.

-

Quantification: A calibration curve is generated using a certified reference standard of Dehydropipernonaline. The concentration in the sample is determined by comparing its peak area to the calibration curve.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the identification and quantification of Dehydropipernonaline, particularly for volatile derivatives. The mass spectrum will show a characteristic fragmentation pattern that can be used for structural confirmation.

Biosynthetic Pathway

The precise biosynthetic pathway of Dehydropipernonaline has not been fully elucidated. However, based on the well-established biosynthesis of its structural analog, piperine, a hypothetical pathway can be proposed. The biosynthesis of piperine involves the convergence of two primary metabolic pathways: the phenylpropanoid pathway, which provides the piperoyl moiety, and the lysine degradation pathway, which yields the piperidine ring.

Dehydropipernonaline shares the piperidine ring with piperine but possesses a different acyl group. It is hypothesized that the biosynthesis of Dehydropipernonaline follows a similar logic, with modifications in the final steps of the acyl chain formation.

Caption: Hypothetical Biosynthetic Pathway of Dehydropipernonaline.

This proposed pathway highlights the key precursors and enzymatic steps that are likely involved in the formation of Dehydropipernonaline. The initial stages leading to the formation of key intermediates like Feruloyl-CoA and piperidine are well-understood from studies on piperine biosynthesis. The subsequent chain elongation and desaturation steps to form the specific acyl moiety of Dehydropipernonaline are currently hypothetical and represent a key area for future research. The final condensation step is likely catalyzed by a piperamide synthase, an enzyme known to have broad substrate specificity.

Conclusion and Future Directions

Dehydropipernonaline is a significant bioactive compound found in several medicinally and economically important Piper species. This guide has summarized the current knowledge regarding its natural sources, quantification, and a proposed biosynthetic pathway. Future research should focus on:

-

Comprehensive Quantitative Surveys: Conducting broad-scale quantitative analyses of Dehydropipernonaline across a wider range of Piper species and cultivars.

-

Elucidation of the Biosynthetic Pathway: Utilizing transcriptomics, proteomics, and metabolomics to identify and characterize the specific enzymes involved in the biosynthesis of Dehydropipernonaline.

-

Pharmacological Investigations: Further exploring the pharmacological activities of Dehydropipernonaline to unlock its therapeutic potential.

This in-depth understanding will be crucial for the standardization of herbal preparations, the development of novel pharmaceuticals, and the sustainable utilization of Piper species as a source of valuable natural products.

References

Dehydropipernonaline: A Technical Guide to its Discovery, Isolation from Piper longum, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydropipernonaline, a naturally occurring amide alkaloid, was first identified and isolated from the fruit of Piper longum L.[1]. This compound has garnered scientific interest due to its notable coronary vasodilating properties, suggesting its potential as a lead compound in the development of novel cardiovascular therapeutics. This technical guide provides a comprehensive overview of the discovery, a detailed plausible protocol for its isolation and purification, and a summary of its known biological activities. Furthermore, it includes hypothesized signaling pathways for its vasodilatory effects, based on current understanding of vascular biology. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.

Discovery and Initial Characterization

Dehydropipernonaline was first reported in 1986 as an amide with coronary vasorelaxant activity isolated from the fruits of Piper longum L.[1]. The structure of this compound was elucidated using spectroscopic methods, including UV-Vis spectrophotometry, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy[1]. It is a member of the benzodioxole class of organic compounds[2].

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for dehydropipernonaline is presented in Table 1. This information is crucial for its identification and characterization.

Table 1: Physicochemical and Spectroscopic Data of Dehydropipernonaline

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₅NO₃ | PubChem CID 6439947 |

| Molecular Weight | 339.4 g/mol | PubChem CID 6439947 |

| Appearance | Solid | FooDB FDB020627 |

| Melting Point | 98 - 99 °C | FooDB FDB020627 |

| UV λmax (MeOH) | Not explicitly available in search results | N/A |

| ¹H-NMR | Data available in specialized databases | N/A |

| ¹³C-NMR | Data available in specialized databases | N/A |

| Mass Spectrometry | Data available in specialized databases | PubChem CID 6439947 |

Experimental Protocols: Isolation and Purification

Extraction

The initial step involves the extraction of crude alkaloids from the dried and powdered fruits of Piper longum.

-

Materials:

-

Dried fruits of Piper longum

-

Methanol or Ethanol (95%)

-

Soxhlet apparatus or maceration setup

-

Rotary evaporator

-

-

Protocol:

-

Grind the dried fruits of Piper longum to a coarse powder.

-

For Soxhlet extraction, place approximately 100g of the powdered material in a thimble and extract with 500 mL of 95% ethanol for 6-8 hours.

-

For maceration, soak 100g of the powdered material in 500 mL of 95% ethanol in a sealed container for 48-72 hours with occasional shaking.

-

After extraction, filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.

-

Purification by Column Chromatography

The crude extract is then subjected to column chromatography to separate dehydropipernonaline from other constituents.

-

Materials:

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel G)

-

-

Protocol:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane) and load it onto the column.

-

Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by spotting the collected fractions on TLC plates and developing them in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under UV light (254 nm and 366 nm).

-

Pool the fractions containing the compound of interest (dehydropipernonaline) based on the TLC profile.

-

Evaporate the solvent from the pooled fractions to obtain the purified compound.

-

Recrystallization

For further purification, the isolated dehydropipernonaline can be recrystallized.

-

Materials:

-

Suitable solvent (e.g., methanol, ethanol, or a mixture of solvents)

-

-

Protocol:

-

Dissolve the purified compound in a minimal amount of a suitable hot solvent.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to facilitate crystallization.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Quantitative Data

Quantitative data regarding the yield and purity of dehydropipernonaline from Piper longum are not extensively reported in the literature. However, studies on the isolation of other major alkaloids from Piper species can provide a general reference for expected yields. The yield of piperine, for instance, can range from 1% to 9% of the dry weight of the fruit. The purity of the final isolated compound should be assessed by methods such as High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic analysis.

Biological Activity and Signaling Pathways

Dehydropipernonaline has been identified as a coronary vasodilator[1]. Vasodilation is the widening of blood vessels, which leads to increased blood flow and decreased blood pressure[3]. While the precise molecular mechanism of dehydropipernonaline's vasodilatory action has not been fully elucidated, it is likely to involve signaling pathways within vascular smooth muscle cells.

Hypothesized Signaling Pathway for Vasodilation

Based on the mechanisms of other known vasodilators, a plausible signaling pathway for dehydropipernonaline's action is proposed below. It is hypothesized that dehydropipernonaline may act as a calcium channel blocker or modulate intracellular calcium levels, leading to the relaxation of vascular smooth muscle.

Many vasodilators function by either decreasing intracellular calcium concentration or by desensitizing the contractile machinery to calcium[4]. One common pathway involves the inhibition of L-type calcium channels in the plasma membrane of vascular smooth muscle cells. This reduces the influx of calcium, which is a critical trigger for muscle contraction. Another potential mechanism is the activation of potassium channels, leading to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels.

Conclusion and Future Directions

Dehydropipernonaline, an alkaloid from Piper longum, presents a promising scaffold for the development of new coronary vasodilators. This guide provides a foundational understanding of its discovery and a detailed, plausible protocol for its isolation. While its biological activity is established, further research is imperative to elucidate the precise molecular targets and signaling pathways involved in its vasodilatory effect. Quantitative studies to determine its yield and purity from various sources of Piper longum are also warranted. Such investigations will be crucial in unlocking the full therapeutic potential of this natural compound.

References

- 1. Dehydropipernonaline, an amide possessing coronary vasodilating activity, isolated from Piper longum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physiology, Vasodilation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Biosynthesis of Dehydropipernonaline in Piper Species

Executive Summary: Dehydropipernonaline is a significant piperidine alkaloid found in various Piper species, including Piper longum and Piper nigrum. While its complete biosynthetic pathway has not been explicitly elucidated, substantial research into the biosynthesis of its close structural analog, piperine, provides a robust framework for a putative pathway. This guide synthesizes the current understanding, proposing a bifurcated pathway for Dehydropipernonaline synthesis. One branch originates from the phenylpropanoid pathway to form the N-(9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl) moiety, while the other branch derives the piperidine ring from L-lysine. The final step involves the condensation of these two precursors, catalyzed by an acyltransferase. This document details the proposed enzymatic steps, presents available quantitative data from analogous pathways, outlines key experimental protocols for pathway elucidation, and identifies critical knowledge gaps for future research.

Introduction

Dehydropipernonaline, chemically known as (2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnona-2,4,8-trien-1-one, is a naturally occurring amide alkaloid isolated from the fruits of Piper longum and other Piper species.[1][2][3] It belongs to the family of piperamides, which are recognized for their diverse pharmacological activities, including coronary vasodilating effects.[1] The biosynthesis of these complex natural products is a key area of research for understanding plant metabolism and for the potential metabolic engineering of high-value compounds.

The biosynthetic pathway of Dehydropipernonaline has not been fully characterized. However, its structure is highly analogous to piperine, the primary pungent compound in black pepper. Extensive studies on piperine biosynthesis have revealed a conserved, two-branched pathway that serves as an excellent model for other piperamides.[4][5] This guide outlines the putative biosynthetic pathway of Dehydropipernonaline by drawing direct parallels with the established steps in piperine formation.

The Putative Biosynthetic Pathway of Dehydropipernonaline

The biosynthesis of Dehydropipernonaline is hypothesized to originate from two distinct primary metabolic routes: the shikimate/phenylpropanoid pathway, which builds the acyl chain, and the L-lysine degradation pathway, which forms the piperidine heterocycle.

2.1. Formation of the Piperidine Moiety from L-Lysine

The piperidine ring, which serves as the acyl-acceptor in the final condensation step, is derived from the amino acid L-lysine.[6][7] This conversion involves a sequence of enzymatic reactions that are well-documented in the formation of various piperidine alkaloids.[8][9]

-

Decarboxylation: L-Lysine is first decarboxylated to form cadaverine. This reaction is catalyzed by Lysine Decarboxylase (LDC) , a pyridoxal phosphate (PLP)-dependent enzyme.[4][6]

-

Oxidative Deamination: The primary amine groups of cadaverine are then oxidized by a Copper Amine Oxidase (CAO) to yield 5-aminopentanal.[6][8]

-

Cyclization and Reduction: 5-aminopentanal spontaneously cyclizes via intramolecular Schiff base formation to yield Δ¹-piperideine. This intermediate is subsequently reduced by a currently uncharacterized reductase to form the stable piperidine ring.[6]

2.2. Formation of the 9-(1,3-benzodioxol-5-yl)nona-2,4,8-trienoyl Moiety

This complex acyl-donor moiety is derived from the phenylpropanoid pathway, starting with L-Phenylalanine.

-

Initial Phenylpropanoid Steps: L-Phenylalanine is converted to cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) , which is then hydroxylated to p-coumaric acid by Cinnamate-4-hydroxylase (C4H) . p-Coumaric acid is subsequently activated to its thioester, p-coumaroyl-CoA, by 4-Coumarate-CoA Ligase (4CL) .[4][10]

-

Chain Elongation: This is a critical, yet hypothetical, stage. Unlike piperine which has a C5 side chain derived from a single C2 extension of a cinnamate precursor, Dehydropipernonaline possesses a C9 side chain (nona-2,4,8-trienoyl).[4][10] This suggests an extended series of chain elongation steps, likely involving the iterative addition of C2 units from malonyl-CoA, although the specific enzymes (e.g., polyketide synthases or fatty acid synthase-like enzymes) have not been identified.

-

Methylenedioxy Bridge Formation: A hallmark of many piperamides is the 3,4-methylenedioxy bridge on the aromatic ring. In piperine biosynthesis, this bridge is formed on the precursor feruperic acid by a specialized cytochrome P450 enzyme, CYP719A37 .[11][12][13][14] It is highly probable that a similar CYP719 family enzyme catalyzes this reaction on the analogous C9 precursor of Dehydropipernonaline.

-

CoA Ligation: The resulting carboxylic acid, 9-(1,3-benzodioxol-5-yl)nona-2,4,8-trienoic acid, is activated to its corresponding CoA thioester by a specific CoA Ligase , making it ready for the final condensation step.[5][15]

2.3. Final Condensation Step

In the terminal step, the activated acyl-donor, 9-(1,3-benzodioxol-5-yl)nona-2,4,8-trienoyl-CoA, is condensed with the piperidine acyl-acceptor to form Dehydropipernonaline. This reaction is catalyzed by a putative Dehydropipernonaline Synthase . Based on studies of piperine and other piperamides, this enzyme is expected to be a member of the BAHD family of acyltransferases.[5][16][17] In Piper nigrum, an enzyme named piperamide synthase has been identified which shows promiscuous substrate specificity, suggesting it or a related enzyme could be responsible for synthesizing a variety of piperamides, including Dehydropipernonaline.[5][17]

Key Enzymes and Quantitative Data

While the specific enzymes for Dehydropipernonaline biosynthesis are yet to be isolated and characterized, the key enzyme families are well-established from studies on piperine. Quantitative kinetic data for these specific enzymes remains largely unavailable; however, data from homologous enzymes in the piperine pathway provide valuable benchmarks.

| Enzymatic Step | Enzyme Family | Homolog in Piperine Pathway | Substrate(s) | Product | Kinetic Parameters (for Homolog) |

| Lysine Decarboxylation | Lysine Decarboxylase (LDC) | PnLDC | L-Lysine | Cadaverine | Data not reported |

| Cadaverine Oxidation | Copper Amine Oxidase (CAO) | PnCAO | Cadaverine | 5-Aminopentanal | Data not reported |

| MDB Formation | Cytochrome P450 | PnCYP719A37 | Feruperic acid | Piperic acid | Substrate specific; does not accept ferulic acid.[11][12] |

| Acyl-CoA Activation | Acyl-CoA Ligase | Piperoyl-CoA Ligase | Piperic acid, CoA, ATP | Piperoyl-CoA | Low Km for piperic acid reported, enhancing pathway efficiency.[18] |

| Final Condensation | BAHD Acyltransferase | Piperine Synthase (PS) | Piperoyl-CoA, Piperidine | Piperine | Apparent Km values reported but not specified in abstracts.[5] |

MDB: Methylenedioxy Bridge. Data is for homologous enzymes from Piper nigrum (Pn).

Experimental Methodologies

Elucidating the precise pathway for Dehydropipernonaline requires a multi-step approach combining modern omics techniques with classical biochemical methods. The following workflow and protocols are standard for discovering and characterizing plant natural product biosynthetic pathways.[19][20]

Experimental Protocol: Heterologous Expression and Functional Characterization of a Candidate Dehydropipernonaline Synthase

This protocol outlines the key steps for verifying the function of a candidate BAHD acyltransferase gene identified through transcriptomics.

1. Objective: To determine if a candidate gene encodes an enzyme that catalyzes the condensation of 9-(1,3-benzodioxol-5-yl)nona-2,4,8-trienoyl-CoA and piperidine to form Dehydropipernonaline.

2. Materials:

-

cDNA library from high-producing Piper tissue.

-

PCR primers specific to the candidate gene.

-

Yeast expression vector (e.g., pYES-DEST52).

-

Competent Saccharomyces cerevisiae cells (e.g., INVSc1).

-

Yeast growth media (SD-Ura, SG-Ura with galactose).

-

Substrates: Piperidine and chemically synthesized 9-(1,3-benzodioxol-5-yl)nona-2,4,8-trienoyl-CoA.

-

Protein extraction buffers and reagents.

-

LC-MS/MS system for product analysis.

3. Methodology:

-

Step 1: Gene Cloning:

-

Amplify the full-length open reading frame (ORF) of the candidate gene from the cDNA library using high-fidelity PCR.

-

Clone the PCR product into the yeast expression vector using appropriate methods (e.g., Gateway cloning, restriction-ligation).

-

Verify the sequence of the construct.

-

-

Step 2: Yeast Transformation and Protein Expression:

-

Transform the expression construct into competent yeast cells using the lithium acetate method.

-

Select positive transformants on selective media (e.g., SD-Ura agar plates).

-

Grow a starter culture in selective liquid media with glucose.

-

Induce protein expression by transferring the culture to a larger volume of selective media containing galactose and incubating for 24-48 hours at 28-30°C.

-

-

Step 3: Protein Extraction:

-

Harvest yeast cells by centrifugation.

-

Resuspend the cell pellet in an appropriate lysis buffer containing protease inhibitors.

-

Lyse the cells using glass beads or a French press.

-

Centrifuge the lysate to pellet cell debris. The supernatant contains the crude recombinant protein extract.

-

-

Step 4: In Vitro Enzyme Assay:

-

Set up the reaction mixture in a microcentrifuge tube:

-

50 µL crude protein extract

-

100 µM 9-(1,3-benzodioxol-5-yl)nona-2,4,8-trienoyl-CoA (acyl-donor)

-

1 mM Piperidine (acyl-acceptor)

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

-

Include negative controls (e.g., heat-inactivated enzyme, extract from yeast with an empty vector).

-

Incubate the reaction at 30°C for 1-2 hours.

-

-

Step 5: Product Extraction and Analysis:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Transfer the upper organic phase to a new tube and evaporate to dryness.

-

Re-dissolve the residue in a small volume of methanol.

-

Analyze the sample by LC-MS/MS, comparing the retention time and mass fragmentation pattern to an authentic Dehydropipernonaline standard. Positive identification confirms the enzyme's function.[11]

-

Conclusion and Future Perspectives

The biosynthesis of Dehydropipernonaline in Piper species can be confidently hypothesized based on the well-established pathway of its analog, piperine. The proposed route involves the convergence of the phenylpropanoid and lysine-derived pathways, culminating in a final condensation reaction catalyzed by a BAHD acyltransferase.

Despite this strong hypothetical framework, significant research is required for full elucidation. Key future directives include:

-

Identification of Chain-Elongating Enzymes: The enzymes responsible for constructing the specific C9 acyl chain of Dehydropipernonaline are completely unknown and represent a major knowledge gap.

-

Functional Characterization: Isolation and biochemical characterization of all key enzymes, particularly the specific Dehydropipernonaline synthase and the CYP450 homolog, are necessary to confirm the proposed steps and understand their kinetics and substrate specificities.

-

Regulatory Mechanisms: Investigating the transcriptional regulation of the pathway, including the role of specific transcription factors that are up-regulated in high-producing tissues, will be crucial for metabolic engineering efforts.[10]

A complete understanding of this pathway will not only advance the field of plant biochemistry but also open avenues for the biotechnological production of Dehydropipernonaline and other valuable piperamides for pharmaceutical and research applications.

References

- 1. Dehydropipernonaline, an amide possessing coronary vasodilating activity, isolated from Piper longum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dehydropipernonaline | CAS:107584-38-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Dehydropipernonaline | C21H25NO3 | CID 6439947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. Piper nigrum CYP719A37 Catalyzes the Decisive Methylenedioxy Bridge Formation in Piperine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. opendata.uni-halle.de [opendata.uni-halle.de]

- 16. Piperine - Wikipedia [en.wikipedia.org]

- 17. Identification and characterization of piperine synthase from black pepper, Piper nigrum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification and characterization of piperine synthase from black pepper, Piper nigrum L - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]

- 20. Navigating the challenges of engineering composite specialized metabolite pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]

Dehydropipernonaline: A Technical Overview for Researchers

Dehydropipernonaline is a naturally occurring amide alkaloid found in various species of the Piper genus, including Piper nigrum (black pepper) and Piper longum (long pepper).[1][2] This compound has garnered interest within the scientific community for its potential therapeutic applications, particularly in the areas of metabolic disorders and oncology. This technical guide provides a comprehensive overview of Dehydropipernonaline, including its chemical properties, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

Dehydropipernonaline is characterized by a piperidine moiety linked to a nonatrienoyl chain, which is in turn attached to a 1,3-benzodioxole group. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| CAS Number | 107584-38-3 | --INVALID-LINK--[2] |

| Molecular Formula | C₂₁H₂₅NO₃ | --INVALID-LINK--[3] |

| Average Molecular Weight | 339.43 g/mol | --INVALID-LINK--[2] |

| Monoisotopic Molecular Weight | 339.183443671 g/mol | --INVALID-LINK-- |

| Melting Point | 98 - 99 °C | --INVALID-LINK--[3] |

| Appearance | Powder | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK--[1] |

| Cytotoxicity (IC₅₀) | 8.9 μM (L5178Y mouse lymphoma cells) | --INVALID-LINK-- |

Biological Activity and Signaling Pathways

Research has indicated that Dehydropipernonaline exhibits several biological activities, including cytotoxicity against cancer cell lines and the inhibition of enzymes involved in lipid metabolism.

AMPK Signaling Pathway

Dehydropipernonaline, along with other piperidine alkaloids from Piper retrofractum, has been shown to activate AMP-activated protein kinase (AMPK) signaling.[1] Activation of AMPK is a key regulatory mechanism for cellular energy homeostasis. This suggests a potential role for Dehydropipernonaline in the management of metabolic disorders such as obesity.

DGAT Inhibition

Dehydropipernonaline has been identified as an inhibitor of acyl CoA:diacylglycerol acyltransferase (DGAT), an enzyme crucial for the final step of triglyceride synthesis.[1] The inhibition of DGAT is a therapeutic strategy being explored for the treatment of obesity and type 2 diabetes.

Experimental Protocols

Isolation of Dehydropipernonaline from Piper species

The following is a generalized workflow for the bioassay-guided isolation of Dehydropipernonaline.

A detailed protocol for the isolation of piperamides, including Dehydropipernonaline, can be adapted from methods described for the extraction of Piper nigrum.[4] Generally, this involves the extraction of the dried and ground plant material with an organic solvent, followed by a series of chromatographic steps to separate and purify the target compound.

Materials:

-

Dried and powdered fruits of Piper nigrum or Piper longum.

-

Solvents: Chloroform, Ethyl Acetate, Hexane, Acetone, Methanol (HPLC grade).

-

Silica gel for column chromatography.

-

Preparative and analytical High-Performance Liquid Chromatography (HPLC) system.

Procedure:

-

Extraction: The powdered plant material is extracted with a suitable solvent (e.g., chloroform or ethyl acetate) using techniques such as Soxhlet extraction or maceration.

-

Solvent Evaporation: The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.

-

Bioassay-Guided Isolation: Fractions are tested for the biological activity of interest (e.g., DGAT inhibition).[1]

-

Purification: The active fractions are further purified by preparative HPLC to yield pure Dehydropipernonaline.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

In Vitro DGAT Inhibitory Assay

A fluorescence-based assay can be used to measure DGAT activity by monitoring the release of Coenzyme A (CoASH) during the reaction.

Materials:

-

Microsomes from a suitable source (e.g., insect cells expressing DGAT1).

-

Substrates: 1,2-dioleoyl-sn-glycerol and oleoyl-CoA.

-

Assay buffer.

-

7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) for detecting CoASH.

-

Dehydropipernonaline (test compound).

Procedure:

-

The DGAT enzyme source is incubated with the test compound (Dehydropipernonaline) at various concentrations.

-

The reaction is initiated by the addition of the substrates.

-

After a defined incubation period, the reaction is stopped.

-

CPM is added, which reacts with the sulfhydryl group of the released CoASH to produce a fluorescent product.

-

The fluorescence is measured using a plate reader, and the IC₅₀ value for Dehydropipernonaline is determined.

Cytotoxicity Assay (L5178Y Mouse Lymphoma Cells)

The cytotoxicity of Dehydropipernonaline can be assessed using the L5178Y mouse lymphoma cell line.[5]

Materials:

-

L5178Y mouse lymphoma cells.

-

Cell culture medium and supplements.

-

Dehydropipernonaline (test compound).

-

A method for assessing cell viability (e.g., MTT assay, trypan blue exclusion).

Procedure:

-

L5178Y cells are seeded in 96-well plates.

-

The cells are treated with various concentrations of Dehydropipernonaline.

-

After an incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed.

-

The percentage of viable cells is plotted against the compound concentration, and the IC₅₀ value is calculated.

Conclusion

Dehydropipernonaline is a promising natural product with demonstrated biological activities that warrant further investigation. Its roles in AMPK signaling and DGAT inhibition suggest potential applications in metabolic diseases. The experimental protocols outlined in this guide provide a foundation for researchers to explore the therapeutic potential of this compound. Further studies are needed to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. Dehydropipernonaline | CAS:107584-38-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Dehydropipernonaline, an amide possessing coronary vasodilating activity, isolated from Piper longum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dehydropipernonaline | C21H25NO3 | CID 6439947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro Mouse Lymphoma Cell (L5178Y Tk+/- -3.7.2.C) Forward Mutation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydropipernonaline: A Comprehensive Technical Overview of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydropipernonaline, a naturally occurring amide alkaloid found in various Piper species, has garnered scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth overview of the known biological activities of dehydropipernonaline, presenting key quantitative data, detailed experimental methodologies for cited assays, and visualizations of its putative signaling pathways. The information compiled herein aims to serve as a valuable resource for researchers investigating its therapeutic potential.

Core Biological Activities and Quantitative Data

Dehydropipernonaline has demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, metabolic, and sensory receptor modulation activities. The following tables summarize the key quantitative data associated with these activities.

Table 1: Cytotoxic and Anti-inflammatory Activity of Dehydropipernonaline

| Biological Activity | Cell Line / Assay System | Parameter | Value | Reference |

| Cytotoxicity | L5178Y Mouse Lymphoma Cells | IC₅₀ | 8.9 µM | |

| Anti-inflammatory | Cell-free sICAM-1/LFA-1 Binding Assay | IC₅₀ | 6.0 µg/mL |

Table 2: Metabolic and Receptor Modulation Activities of Dehydropipernonaline

| Biological Activity | Target/Assay System | Parameter | Value | Reference |

| Metabolic Regulation | Diacylglycerol Acyltransferase (DGAT) Inhibition | IC₅₀ | 21.2 µM | |

| Sensory Receptor Activation | Transient Receptor Potential Vanilloid 1 (TRPV1) | EC₅₀ | 0.6 - 128 µM | |

| Cardiovascular | Coronary Vasodilation | - | Activity confirmed |

Putative Signaling Pathways

While direct evidence for the signaling pathways of dehydropipernonaline is still under investigation, its structural similarity to other well-studied Piper alkaloids, such as piperine, and its observed biological effects suggest potential involvement in key cellular signaling cascades like the AMPK and Nrf2 pathways.

Proposed AMPK Activation Pathway

The anti-obesity and metabolic regulatory effects of plant extracts containing dehydropipernonaline suggest a potential role in activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to a cascade of events that promote catabolic processes and inhibit anabolic pathways.

Caption: Proposed activation of the AMPK signaling pathway by Dehydropipernonaline.

Hypothesized Nrf2-Mediated Anti-inflammatory Pathway

The anti-inflammatory activity of dehydropipernonaline may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes.

Caption: Hypothesized Nrf2 pathway activation by Dehydropipernonaline.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the biological activities of dehydropipernonaline. These protocols are representative and may require optimization for specific experimental conditions.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on a cell line, such as the L5178Y mouse lymphoma cells.

Preliminary Findings on the Potential Neuroprotective Properties of Dehydropipernonaline: An Analog-Based Technical Guide

Disclaimer: Direct research on the neuroprotective properties of Dehydropipernonaline is currently limited in publicly available scientific literature. This document provides a technical overview of the neuroprotective effects of piperine , a closely related and extensively studied alkaloid from the Piper species. The data presented for piperine may offer preliminary insights into the potential, yet unproven, neuroprotective mechanisms of Dehydropipernonaline due to structural similarities. All data, protocols, and pathways described herein pertain to studies conducted on piperine.

This guide is intended for researchers, scientists, and drug development professionals interested in the neuroprotective potential of piperidine alkaloids.

Quantitative Data Presentation: Neuroprotective Effects of Piperine

The following tables summarize quantitative data from key preclinical studies on the neuroprotective effects of piperine in various models of neurological disorders.

Table 1: Summary of In Vivo Studies on Piperine's Neuroprotective Effects

| Model Organism & Disease Model | Piperine Dosage | Key Quantitative Findings | Reference |

| Mice (MPTP-induced Parkinson's Disease) | 10 mg/kg, p.o. for 15 days | - Attenuated deficits in motor coordination and cognitive function.- Prevented decrease in tyrosine hydroxylase-positive cells in the substantia nigra.- Reduced expression of the inflammatory cytokine IL-1β. | [1][2] |

| Rats (3-NP-induced Huntington's Disease-like symptoms) | 10 mg/kg, p.o. twice daily for 4 days | - Attenuated behavioral impairments.- Reduced neuronal loss and astrocyte activation in the striatum. | [3] |

| Mice (Sporadic Alzheimer's Disease model via ICV STZ) | 2.5-10 mg/kg, i.p. daily for 15 days | - Ameliorated cognitive deficits in a dose-dependent manner.- Reduced oxidative-nitrosative stress and neuroinflammation in the hippocampus. | [4] |

| Rats (Kainic Acid-induced Excitotoxicity) | 10 or 50 mg/kg, i.p. (single dose) | - Restored normal neuronal activity and reduced glutamate elevation.- Protected against hippocampal neuronal damage and cognitive impairment. | [5] |

| Rats (Permanent Middle Cerebral Artery Occlusion) | 30 mg/kg | - Reduced neurological deficits and cerebral infarction area.- Inhibited the expression of pro-apoptotic proteins Caspase-3, Caspase-9, and Bax. | [6][7] |

Table 2: Summary of In Vitro Studies on Piperine's Neuroprotective Effects

| Cell Line & Model | Piperine Concentration | Key Quantitative Findings | Reference |

| BV2 microglia (LPS-induced inflammation) | Not specified | - Significantly inhibited the production of TNF-α, IL-6, IL-1β, and PGE2.- Inhibited NF-κB activation in a dose-dependent manner.- Amplified the expression of Nrf2 and HO-1. | [8] |

| Primarily cultured rat hippocampal neurons (Glutamate-induced excitotoxicity) | Not specified | - Inhibited synchronized oscillation of intracellular calcium.- Suppressed spontaneous synaptic activities.- Protected against glutamate-induced decreases in cell viability and apoptosis. | [9] |

Experimental Protocols: A Representative In Vivo Study

The following protocol is a detailed methodology from a study investigating the neuroprotective effects of piperine in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.[1][2]

1. Animal Model and Treatment Groups:

-

Animals: Male C57BL/6 mice.

-

Disease Induction: Intraperitoneal (i.p.) injections of MPTP (30 mg/kg) for 7 consecutive days to induce Parkinson's-like neurodegeneration.

-

Treatment Groups:

-

Control Group: Vehicle administration.

-

MPTP Group: MPTP injection + vehicle.

-

Piperine Group: Oral administration of piperine (10 mg/kg) for 15 days, with 8 days of pretreatment before MPTP induction.

-

2. Behavioral Analysis:

-

Motor Coordination: Assessed using the rotarod test, where the time the mice remain on a rotating rod is measured.

-

Cognitive Function: Evaluated using the Morris water maze to assess spatial learning and memory.

3. Histological and Immunohistochemical Analysis:

-

Tissue Preparation: Brains were perfused, fixed, and sectioned.

-

Tyrosine Hydroxylase (TH) Staining: Immunohistochemistry was performed on substantia nigra sections to quantify the number of dopaminergic neurons (TH-positive cells).

-

Microglia Activation: Sections were stained for Iba-1 to identify and quantify activated microglia.

4. Biochemical Assays:

-

Oxidative Stress Markers: Levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and superoxide dismutase (SOD) activity were measured in brain tissue homogenates.[1]

-

Inflammatory Cytokines: The expression of interleukin-1β (IL-1β) was quantified using ELISA or Western blotting.[1][2]

-

Apoptotic Markers: The protein expression of Bcl-2 and Bax was determined by Western blotting to assess the anti-apoptotic effects.[1][2]

Mandatory Visualizations: Signaling Pathways in Piperine-Mediated Neuroprotection

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the neuroprotective effects of piperine.

Caption: Piperine's Anti-Inflammatory Pathway.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperine attenuates cognitive impairment in an experimental mouse model of sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Piperine protects against cerebral ischemic injury by regulating the Caspase-1-mediated pyroptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydropipernonaline: A Promising Alkaloid from Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydropipernonaline, a naturally occurring piperidine alkaloid, has emerged as a compound of significant interest within the scientific community. Found in various species of the Piperaceae family, notably Piper longum (long pepper) and Piper retrofractum, plants with a rich history in traditional medicinal systems like Ayurveda, this molecule is now being investigated for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the current scientific knowledge on Dehydropipernonaline, focusing on its role in traditional medicine and its potential as a lead compound for modern drug development.

Ethnobotanical Significance

Plants containing Dehydropipernonaline have been utilized for centuries in traditional medicine across different cultures. Piper longum, for instance, is a well-documented herb in Ayurvedic medicine, where it is used to treat a wide range of ailments including respiratory disorders, digestive issues, and inflammatory conditions.[1][2][3] The fruits and roots of P. longum are the primary parts used, and they are known to contain a variety of bioactive alkaloids, including Dehydropipernonaline.[1][4] Similarly, other Piper species have been traditionally used for their medicinal properties, suggesting a long-standing empirical understanding of the therapeutic potential of their chemical constituents.[5]

Pharmacological Activities and Mechanisms of Action

Scientific investigations into Dehydropipernonaline have revealed a spectrum of biological activities, positioning it as a molecule with considerable therapeutic potential. The primary reported activities include coronary vasodilation, anti-obesity effects, and anti-inflammatory properties.

Cardiovascular Effects: Coronary Vasodilation

One of the earliest identified pharmacological effects of Dehydropipernonaline is its ability to induce coronary vasodilation.[6][7] This suggests its potential in the management of cardiovascular conditions where vasorelaxation is beneficial. The exact mechanism underlying this effect is still under investigation, but it is thought to involve direct action on the vascular smooth muscle.

Metabolic Effects: Anti-Obesity

Recent studies have highlighted the anti-obesity potential of Dehydropipernonaline. It has been identified as a constituent of Piper retrofractum that contributes to its anti-obesity effects.[8] The proposed mechanism of action involves the activation of two key signaling pathways:

-

AMP-activated protein kinase (AMPK) Signaling Pathway: AMPK is a crucial regulator of cellular energy homeostasis. Its activation can lead to increased fatty acid oxidation and reduced lipid synthesis.

-

Peroxisome proliferator-activated receptor delta (PPARδ) Signaling Pathway: PPARδ is a nuclear receptor that plays a significant role in lipid metabolism. Its activation can also promote fatty acid oxidation.

The dual activation of these pathways by Dehydropipernonaline suggests a multi-pronged approach to combating obesity by enhancing energy expenditure and reducing fat accumulation.[8]

Anti-inflammatory Effects

Dehydropipernonaline has also been implicated in mediating anti-inflammatory responses. While direct studies on Dehydropipernonaline are emerging, research on related piperine alkaloids and plant extracts containing this compound point towards its involvement in modulating key inflammatory pathways.[4] Two significant pathways that are likely targets include:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Inhibition of NF-κB activation is a key strategy for controlling inflammation.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway can help to mitigate oxidative stress, which is often associated with inflammation.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. raybiotech.com [raybiotech.com]

- 3. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 7. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

Dehydropipernonaline: A Technical Guide to its Role in Plant Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydropipernonaline is a naturally occurring piperidine alkaloid found in various species of the Piper genus, including black pepper (Piper nigrum), long pepper (Piper longum), and Piper retrofractum.[1] Structurally, it is a member of the benzodioxoles.[1] While research has highlighted its pharmacological activities, such as coronary vasodilation, its role within the plant itself, particularly in defense against pathogens and herbivores, is an area of growing interest. This technical guide provides a comprehensive overview of the current understanding and methodologies for studying dehydropipernonaline's function in plant defense, drawing on data from closely related piper amides where direct information is limited.

Chemical Structure:

-

IUPAC Name: (2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)nona-2,4,8-trien-1-one

-

Molecular Formula: C₂₁H₂₅NO₃

-

Molecular Weight: 339.4 g/mol

Biosynthesis of Dehydropipernonaline

The precise biosynthetic pathway of dehydropipernonaline has not been fully elucidated. However, it is believed to follow a pathway similar to that of piperine, a well-studied related alkaloid. The biosynthesis of piperine involves precursors from two main metabolic pathways: the phenylpropanoid pathway and the lysine-derived piperidine pathway.

A proposed biosynthetic pathway is outlined below:

References

Dehydropipernonaline: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydropipernonaline, a naturally occurring piperidine alkaloid found in plants of the Piper genus, has emerged as a molecule of interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of Dehydropipernonaline's therapeutic potential, with a focus on its anti-inflammatory, metabolic, and cardiovascular effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known and proposed signaling pathways to facilitate further research and drug development efforts. While research is ongoing, Dehydropipernonaline presents a promising scaffold for the development of novel therapeutics.

Introduction

Dehydropipernonaline is a chemical compound found in plants such as long pepper (Piper longum) and black pepper (Piper nigrum)[1]. Structurally, it is a member of the benzodioxole family[2]. This guide explores its potential therapeutic applications, drawing from preclinical studies that have investigated its biological effects. The primary areas of focus are its influence on metabolic regulation, inflammatory processes, and cardiovascular function.

Therapeutic Potential and Mechanisms of Action

Dehydropipernonaline has demonstrated a range of biological activities, suggesting its potential in treating a variety of conditions. The following sections detail its effects in key therapeutic areas.

Metabolic Diseases: Anti-Obesity Effects

Dehydropipernonaline, as part of a mixture of piperidine alkaloids from Piper retrofractum Vahl. (PRPAs), has been identified as having anti-obesity properties. These alkaloids have been shown to protect against high-fat diet-induced obesity.[3][4] The proposed mechanism involves the regulation of lipid metabolism.

The anti-obesity effects of PRPAs, which include dehydropipernonaline, are linked to the activation of AMP-activated protein kinase (AMPK) signaling and the peroxisome proliferator-activated receptor δ (PPARδ) protein[3][4]. This activation leads to the regulation of proteins involved in lipid metabolism. In animal models, oral administration of PRPAs significantly reduced body weight gain, fat pad mass, and triglyceride accumulation in the liver, without altering food intake.[3][4]

Inflammatory Disorders

While Dehydropipernonaline itself has not been shown to have significant direct inhibitory activity on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells compared to other alkaloids from Piper nigrum, it is a component of plant extracts that exhibit anti-inflammatory properties[5]. For instance, a leaf hydroalcoholic extract of Piper betleoides C. DC., containing Dehydropipernonaline among other phytochemicals, demonstrated significant anti-inflammatory potential. This extract dose-dependently decreased the secretion of pro-inflammatory cytokines (TNF-α, IL-6, and MCP-1) and increased anti-inflammatory cytokines (IL-4 and IL-10) in LPS-treated macrophages.[5]

The anti-inflammatory effects of related piperine alkaloids are known to be mediated through various pathways, including the Nrf2/HO-1 pathway. While not directly confirmed for Dehydropipernonaline, this remains a plausible area for investigation.

Cardiovascular Effects: Coronary Vasodilation

An early study identified Dehydropipernonaline as an amide with coronary vasorelaxant activity, isolated from the fruit of Piper longum L[1]. This suggests a potential therapeutic application in cardiovascular conditions where vasodilation is beneficial. The precise mechanism of this vasodilatory effect requires further elucidation but may involve modulation of endothelial function and nitric oxide signaling.

Quantitative Data

The following tables summarize the available quantitative data for Dehydropipernonaline.

| Assay | Target/System | Metric | Value | Source |

| Diacylglycerol Acyltransferase (DGAT) Inhibition | DGAT Enzyme | IC50 | 21.2 µM | [3] |

| Cell Adhesion Inhibition | sICAM-1 and LFA-1 binding | IC50 | 6.0 µg/mL | [3] |

| TRPV1 Activation | HEK cells expressing TRPV1 | EC50 | 0.6-128 µM | [3] |

Note: The wide range for the TRPV1 activation EC50 suggests variability in experimental conditions or that Dehydropipernonaline is a relatively weak activator compared to other compounds tested.

Signaling Pathways

The signaling pathways modulated by Dehydropipernonaline are still under active investigation. Much of the current understanding is based on studies of related compounds or extracts containing Dehydropipernonaline.

AMPK/PPARδ Signaling Pathway (Metabolic Regulation)

Dehydropipernonaline, as a constituent of PRPAs, is implicated in the activation of the AMPK and PPARδ signaling pathways, which are central to regulating energy homeostasis and lipid metabolism.

Potential Anti-inflammatory Signaling Pathways

Based on the activity of related compounds and extracts, Dehydropipernonaline may exert anti-inflammatory effects through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Dehydropipernonaline.

Inhibition of Nitric Oxide Production in RAW264.7 Macrophages

Objective: To assess the anti-inflammatory potential of Dehydropipernonaline by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Materials:

-

RAW264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Dehydropipernonaline

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Prepare various concentrations of Dehydropipernonaline in DMEM.

-

Pre-treat the cells with the different concentrations of Dehydropipernonaline for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO), and a positive control (cells with LPS and vehicle).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

-

Determine the percentage of NO inhibition for each concentration of Dehydropipernonaline.

Adipocyte Differentiation and Lipid Accumulation in 3T3-L1 Cells

Objective: To evaluate the effect of Dehydropipernonaline on adipogenesis and lipid accumulation in 3T3-L1 preadipocytes.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% bovine calf serum (growth medium)

-

DMEM with 10% FBS (differentiation medium)

-

Differentiation cocktail: 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin

-

Dehydropipernonaline

-

Oil Red O staining solution

-

Formalin (10%)

-

Isopropanol

-

6-well cell culture plates

Procedure:

-

Culture 3T3-L1 preadipocytes in growth medium until they reach confluence.

-

Two days post-confluence, induce differentiation by replacing the growth medium with differentiation medium containing the differentiation cocktail and various concentrations of Dehydropipernonaline.

-

After 2 days, replace the medium with differentiation medium containing only insulin and the respective concentrations of Dehydropipernonaline.

-

After another 2 days, replace the medium with fresh differentiation medium containing the respective concentrations of Dehydropipernonaline every 2 days until day 8-10.

-

To assess lipid accumulation, wash the differentiated adipocytes with phosphate-buffered saline (PBS) and fix with 10% formalin for 1 hour.

-

Wash with water and stain with Oil Red O solution for 1 hour.

-

Wash with water and visualize the lipid droplets under a microscope.

-

For quantification, elute the Oil Red O stain with isopropanol and measure the absorbance at 520 nm.

Conclusion and Future Directions

Dehydropipernonaline exhibits promising therapeutic potential, particularly in the areas of metabolic disorders, inflammation, and cardiovascular diseases. Its role as a component of anti-obesity herbal extracts, coupled with its demonstrated vasodilatory activity, warrants further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways directly modulated by Dehydropipernonaline. Obtaining more extensive quantitative data, such as IC50 values for a broader range of biological targets, will be crucial for its development as a potential therapeutic agent. Furthermore, in vivo studies are necessary to validate the preclinical findings and to assess the safety and efficacy of Dehydropipernonaline in relevant disease models. The information compiled in this technical guide serves as a foundation for these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Dehydropipernonaline: An Ethnopharmacological and Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydropipernonaline, a naturally occurring amide alkaloid isolated from several species of the Piper genus, has emerged as a molecule of significant interest in the field of ethnopharmacology and drug discovery. Traditionally, plants containing dehydropipernonaline, such as Piper longum (long pepper) and Piper chaba, have been utilized in various traditional medicine systems for the treatment of a wide array of ailments, including respiratory and digestive disorders. This technical guide provides a comprehensive overview of the ethnopharmacological context, chemical properties, and known biological activities of dehydropipernonaline. It includes a compilation of quantitative data, detailed experimental methodologies for its isolation and biological evaluation, and visualizations of its proposed mechanisms of action to serve as a resource for ongoing research and development.

Introduction: Ethnopharmacological Significance

Dehydropipernonaline is a constituent of plants from the Piper genus, which have a rich history in traditional medicine, particularly in Ayurveda and other traditional Asian systems. Piper longum and Piper chaba are well-regarded for their therapeutic properties, often used to treat conditions like bronchitis, asthma, and gastrointestinal issues.[1][2] The isolation of specific bioactive compounds like dehydropipernonaline from these traditionally used plants provides a scientific basis for their ethnopharmacological relevance and opens avenues for the development of novel therapeutics.

Physicochemical Properties and Isolation

Dehydropipernonaline is an amide alkaloid with the chemical formula C₂₁H₂₅NO₃. Its structure features a piperidine moiety linked to a nonatrienoyl chain with a terminal 3,4-methylenedioxyphenyl group.

Table 1: Physicochemical Properties of Dehydropipernonaline

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₅NO₃ | PubChem |

| Molecular Weight | 339.4 g/mol | PubChem |

| IUPAC Name | (2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)nona-2,4,8-trien-1-one | PubChem |

| Melting Point | 98-99 °C | PubChem |

| Physical Description | Solid | PubChem |

Experimental Protocol: Isolation and Structural Elucidation

The following is a representative protocol for the isolation and structural elucidation of dehydropipernonaline from Piper species, based on established phytochemical methods.

1. Extraction:

- The dried and powdered fruits of Piper longum are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, using a Soxhlet apparatus.

- The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

- The dehydropipernonaline-containing fraction (typically the chloroform or ethyl acetate fraction) is identified using thin-layer chromatography (TLC) by comparing with a known standard.

3. Chromatographic Purification:

- The active fraction is subjected to column chromatography over silica gel.

- The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate of increasing polarity.

- Fractions are collected and monitored by TLC. Those containing the compound of interest are pooled and concentrated.

- Further purification can be achieved using preparative high-performance liquid chromatography (HPLC).

4. Structural Elucidation:

- The structure of the purified dehydropipernonaline is confirmed using spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

- Infrared (IR) Spectroscopy: To identify functional groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure and stereochemistry.

Biological Activities and Quantitative Data

Dehydropipernonaline has been reported to exhibit a range of biological activities. The following table summarizes the available quantitative data.

Table 2: Quantitative Biological Activity of Dehydropipernonaline

| Activity | Assay | Target/Cell Line | Result | Source |

| Anti-inflammatory | Inhibition of sICAM-1/LFA-1 binding | THP-1 cells | IC₅₀ = 6.0 µg/mL | BioCrick |

| Metabolic | Diacylglycerol acyltransferase (DGAT) inhibition | in vitro | IC₅₀ = 21.2 µM | BioCrick |

| Neurological | TRPV1 activation | HEK cells expressing TRPV1 | EC₅₀ = 0.6-128 µM | BioCrick |

| Cardiovascular | Coronary vasodilation | Isolated rabbit coronary artery | Vasorelaxant activity demonstrated | [2] |

Detailed Experimental Protocols for Biological Assays

The following sections provide detailed methodologies for the key biological assays mentioned. These are based on standard laboratory procedures and may not reflect the exact protocols used in the cited literature, for which full-text access was not available.

Coronary Vasodilation Assay

This protocol describes a typical ex vivo method to assess the vasodilatory effects of a compound on isolated coronary arteries.

1. Tissue Preparation:

- A male New Zealand White rabbit is euthanized, and the heart is excised and placed in Krebs-Henseleit buffer.

- The coronary arteries are carefully dissected and cut into rings of approximately 2 mm in length.

2. Experimental Setup:

- The arterial rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

- The rings are connected to an isometric force transducer to record changes in tension.

- The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g.

3. Vasodilation Measurement:

- The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

- Once a stable contraction is achieved, cumulative concentrations of dehydropipernonaline are added to the organ bath.

- The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

- A dose-response curve is generated to determine the EC₅₀ value.

Anti-Obesity Activity: AMPK and PPARδ Activation

The anti-obesity effects of a mixture of piperidine alkaloids, including dehydropipernonaline, have been linked to the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor delta (PPARδ).[1]

References

- 1. Piperidine alkaloids from Piper retrofractum Vahl. protect against high-fat diet-induced obesity by regulating lipid metabolism and activating AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dehydropipernonaline, an amide possessing coronary vasodilating activity, isolated from Piper longum L - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Biological Evaluation of Dehydropipernonaline and its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of Dehydropipernonaline and its derivatives. It also explores their potential biological activities with a focus on relevant signaling pathways, offering valuable insights for drug discovery and development.

Introduction

Dehydropipernonaline, an alkaloid found in plants of the Piper genus, has garnered interest for its potential pharmacological activities, including coronary vasodilating effects[1]. Structurally similar to piperine, the main pungent component of black pepper, Dehydropipernonaline features a distinct polyunsaturated amide backbone. This structural motif is a key determinant of its biological activity. The synthesis of Dehydropipernonaline and its derivatives is crucial for further pharmacological investigation and the development of novel therapeutic agents.

Synthesis of Dehydropipernonaline

The total synthesis of Dehydropipernonaline can be achieved through a convergent strategy involving the preparation of a key intermediate, the polyenoic acid, followed by amide coupling with piperidine. A robust and stereoselective method for constructing the polyene chain is the Horner-Wadsworth-Emmons (HWE) reaction.

Diagram of the Synthetic Workflow

Caption: A proposed synthetic workflow for Dehydropipernonaline.

Experimental Protocols

Protocol 1: Synthesis of Piperic Acid from Piperonal

This protocol outlines the synthesis of piperic acid, a key precursor for many piperine-type amides, starting from piperonal using a Horner-Wadsworth-Emmons reaction followed by hydrolysis. This can be adapted for the longer polyene chain of Dehydropipernonaline.

Materials:

-

Piperonal

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

-

Horner-Wadsworth-Emmons Reaction:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF to the suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases.

-

Cool the resulting solution of the ylide back to 0 °C.

-

Add a solution of piperonal (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding ethyl piperic acid ester.

-

-

Hydrolysis to Piperic Acid:

-

Dissolve the purified ethyl piperic acid ester in a 2 M solution of potassium hydroxide in ethanol.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dissolve the resulting potassium piperate salt in warm water and acidify with dilute hydrochloric acid until a yellow precipitate forms.

-

Filter the precipitate, wash with cold water, and dry to obtain piperic acid[2].

-

Protocol 2: Amide Coupling to Synthesize Piperine Amide Derivatives

This protocol describes the general procedure for the coupling of a carboxylic acid (e.g., the synthesized polyenoic acid) with an amine (e.g., piperidine) to form the final amide product.

Materials:

-

Synthesized polyenoic acid (e.g., piperic acid analog)

-

Piperidine (or a derivative thereof)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask, dissolve the polyenoic acid (1.0 eq) and piperidine (1.1 eq) in anhydrous DCM.

-

Add a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC or EDC (1.2 eq) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).

-

Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired Dehydropipernonaline derivative[3].

Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis and biological evaluation of Dehydropipernonaline and a representative derivative. Actual experimental data should be recorded and tabulated in a similar manner.

| Compound | Synthetic Step | Reagent (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | IC50 (PPARγ) (µM) | IC50 (NF-κB) (µM) |

| Dehydropipernonaline | HWE Reaction | Piperonal (1.0), Phosphonate (1.1), NaH (1.2) | THF | 0 - RT | 12 | 75 | >98 | 5.2 | 12.8 |

| Amide Coupling | Polyenoic acid (1.0), Piperidine (1.1), DCC (1.2) | DCM | 0 - RT | 12 | 85 | >99 | |||

| Derivative A | HWE Reaction | Substituted Aldehyde (1.0), Phosphonate (1.1), NaH (1.2) | THF | 0 - RT | 12 | 72 | >98 | 3.8 | 9.5 |

| Amide Coupling | Polyenoic acid (1.0), Substituted Amine (1.1), EDC (1.2) | DCM | 0 - RT | 12 | 88 | >99 |

Biological Activity and Signaling Pathways